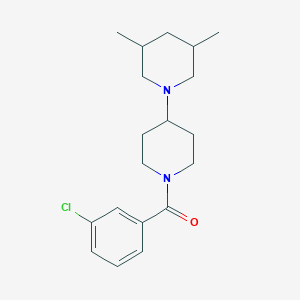
(3-Chlorophenyl)(3,5-dimethyl-1,4'-bipiperidin-1'-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Chlorophenyl)(3,5-dimethyl-1,4'-bipiperidin-1'-yl)methanone, also known as JNJ-42153605, is a small molecule inhibitor that has been developed for the treatment of various neurological and psychiatric disorders. It has shown promising results in preclinical studies and is currently undergoing clinical trials.
Wirkmechanismus
(3-Chlorophenyl)(3,5-dimethyl-1,4'-bipiperidin-1'-yl)methanone acts as a selective and potent inhibitor of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting DAT, (3-Chlorophenyl)(3,5-dimethyl-1,4'-bipiperidin-1'-yl)methanone increases the extracellular levels of dopamine in the brain, which leads to enhanced dopaminergic neurotransmission. This, in turn, is believed to contribute to the therapeutic effects of (3-Chlorophenyl)(3,5-dimethyl-1,4'-bipiperidin-1'-yl)methanone in various neurological and psychiatric disorders.
Biochemical and Physiological Effects
(3-Chlorophenyl)(3,5-dimethyl-1,4'-bipiperidin-1'-yl)methanone has been shown to produce a range of biochemical and physiological effects in preclinical studies. These include increased extracellular levels of dopamine, enhanced dopaminergic neurotransmission, and modulation of other neurotransmitter systems, such as serotonin and norepinephrine. (3-Chlorophenyl)(3,5-dimethyl-1,4'-bipiperidin-1'-yl)methanone has also been shown to produce dose-dependent effects on locomotor activity, suggesting that it has a stimulant-like effect at higher doses.
Vorteile Und Einschränkungen Für Laborexperimente
(3-Chlorophenyl)(3,5-dimethyl-1,4'-bipiperidin-1'-yl)methanone has several advantages for lab experiments, including its high selectivity for DAT, its potency, and its relatively low toxicity. However, it also has some limitations, such as its limited solubility in water and its potential for off-target effects at higher doses.
Zukünftige Richtungen
There are several future directions for the research and development of (3-Chlorophenyl)(3,5-dimethyl-1,4'-bipiperidin-1'-yl)methanone. These include further preclinical and clinical studies to evaluate its safety and efficacy in various neurological and psychiatric disorders, as well as studies to elucidate its mechanism of action at the molecular and cellular level. Other future directions may include the development of novel analogs of (3-Chlorophenyl)(3,5-dimethyl-1,4'-bipiperidin-1'-yl)methanone with improved pharmacological properties, such as increased selectivity, potency, and solubility. Additionally, (3-Chlorophenyl)(3,5-dimethyl-1,4'-bipiperidin-1'-yl)methanone may have potential applications in other areas of research, such as drug addiction and neurodegenerative disorders.
Synthesemethoden
The synthesis of (3-Chlorophenyl)(3,5-dimethyl-1,4'-bipiperidin-1'-yl)methanone involves the reaction of 3-chlorophenyl magnesium bromide with 3,5-dimethyl-1,4'-bipiperidin-1'-yl)methanone in the presence of a palladium catalyst. The reaction proceeds smoothly under mild conditions and yields the desired product in good purity and yield.
Wissenschaftliche Forschungsanwendungen
(3-Chlorophenyl)(3,5-dimethyl-1,4'-bipiperidin-1'-yl)methanone has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including depression, anxiety, schizophrenia, and addiction. It has been shown to modulate the activity of several neurotransmitter systems, including dopamine, serotonin, and norepinephrine, which are known to play a crucial role in the pathophysiology of these disorders.
Eigenschaften
Molekularformel |
C19H27ClN2O |
|---|---|
Molekulargewicht |
334.9 g/mol |
IUPAC-Name |
(3-chlorophenyl)-[4-(3,5-dimethylpiperidin-1-yl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C19H27ClN2O/c1-14-10-15(2)13-22(12-14)18-6-8-21(9-7-18)19(23)16-4-3-5-17(20)11-16/h3-5,11,14-15,18H,6-10,12-13H2,1-2H3 |
InChI-Schlüssel |
FNBMJZIPZAPMMH-UHFFFAOYSA-N |
SMILES |
CC1CC(CN(C1)C2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl)C |
Kanonische SMILES |
CC1CC(CN(C1)C2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[4-(azepan-1-yl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B247043.png)
![1-[1-(4-Chlorobenzyl)piperidin-4-yl]azepane](/img/structure/B247044.png)
![1-[1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B247046.png)
![1-(2-Fluorophenyl)-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B247047.png)
![3-({4-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-1H-indole](/img/structure/B247048.png)
![1-(2-Fluorophenyl)-4-[1-(4-methylbenzyl)-4-piperidinyl]piperazine](/img/structure/B247049.png)
![1-(2-Fluorophenyl)-4-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B247050.png)
![1-[1-(2-Ethoxybenzyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B247052.png)
![1-[1-(2,4-Dimethoxybenzyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B247053.png)
![1-(2-Fluorophenyl)-4-[1-(3-methoxybenzyl)-4-piperidinyl]piperazine](/img/structure/B247055.png)
![1-Ethyl-4-[1-(3-methylbenzyl)-4-piperidinyl]piperazine](/img/structure/B247057.png)
![1-Ethyl-4-[1-(2-methylbenzyl)piperidin-4-yl]piperazine](/img/structure/B247058.png)
![1-[1-(2-Chlorobenzyl)-4-piperidinyl]-4-ethylpiperazine](/img/structure/B247061.png)
![1-Benzyl-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B247063.png)